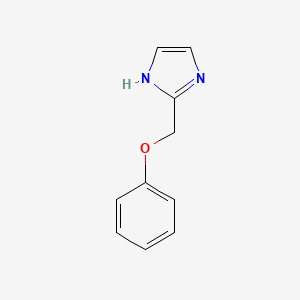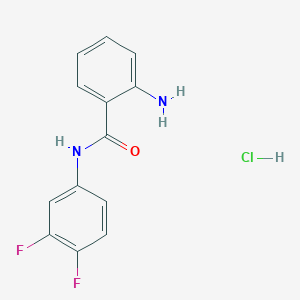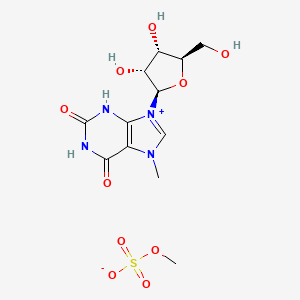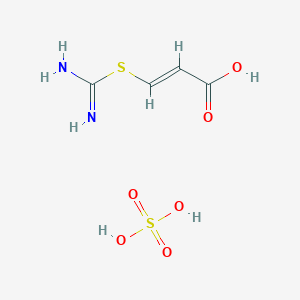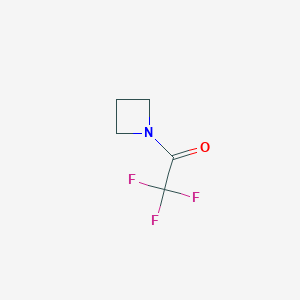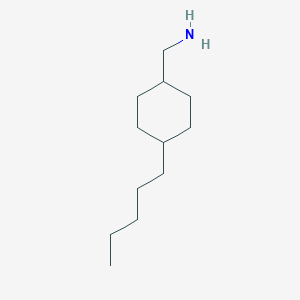
Trans-(4-pentylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-(4-pentylcyclohexyl)methanamine is a compound that belongs to the class of liquid crystalline amines. It is characterized by the presence of a cyclohexane ring substituted with a pentyl group and a methanamine group. This compound is of interest due to its liquid crystalline properties, which make it useful in various applications, particularly in the field of liquid crystal displays (LCDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(4-pentylcyclohexyl)methanamine typically involves the reduction of 4-(trans-4-pentylcyclohexyl)benzonitrile. The reduction is carried out using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether at room temperature. The reaction mixture is stirred overnight, and the excess hydride is decomposed by the slow addition of water . The resulting product is then purified by distillation under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous stirring, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trans-(4-pentylcyclohexyl)methanamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous diethyl ether.
Substitution: Acid chlorides and other electrophiles in the presence of a base.
Major Products Formed
Reduction: This compound.
Substitution: N-alkyl substituted liquid crystalline cyclohexylphenyl amines or biphenyl amines.
Scientific Research Applications
Trans-(4-pentylcyclohexyl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of trans-(4-pentylcyclohexyl)methanamine is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of an electric field, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and alignment within the liquid crystal matrix .
Comparison with Similar Compounds
Similar Compounds
4-(trans-4-pentylcyclohexyl)benzonitrile: The precursor used in the synthesis of trans-(4-pentylcyclohexyl)methanamine.
N-alkyl substituted liquid crystalline cyclohexylphenyl amines: Derivatives formed from substitution reactions.
Biphenyl amines: Another class of liquid crystalline amines with similar properties.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring, a pentyl group, and a methanamine group, which confer distinct liquid crystalline properties. This makes it particularly valuable in the development of advanced liquid crystal technologies .
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
(4-pentylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H25N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-10,13H2,1H3 |
InChI Key |
OESMDKQWDAXJBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




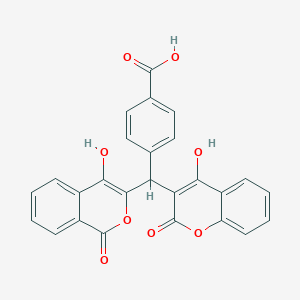
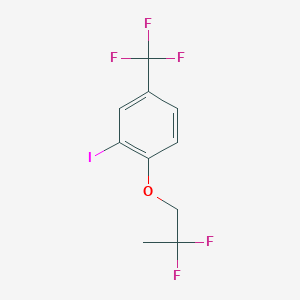
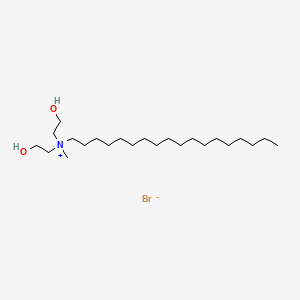
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
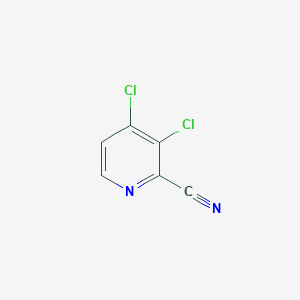
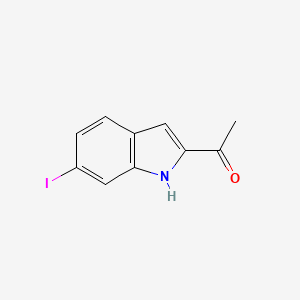
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
